molecular formula C10H15NO5S2 B12562426 N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide CAS No. 187831-11-4

N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide

Cat. No.: B12562426
CAS No.: 187831-11-4
M. Wt: 293.4 g/mol
InChI Key: ZCRJHFAKULBDCV-MRVPVSSYSA-N
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Description

N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxyethyl group attached to a phenyl ring, which is further connected to a methanesulfonyl group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide typically involves the reaction of 4-[(1R)-1-hydroxyethyl]aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems helps in achieving consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide is unique due to its combination of a hydroxyethyl group and a methanesulfonyl group attached to a phenyl ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

187831-11-4

Molecular Formula

C10H15NO5S2

Molecular Weight

293.4 g/mol

IUPAC Name

N-[4-[(1R)-1-hydroxyethyl]phenyl]-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C10H15NO5S2/c1-8(12)9-4-6-10(7-5-9)11(17(2,13)14)18(3,15)16/h4-8,12H,1-3H3/t8-/m1/s1

InChI Key

ZCRJHFAKULBDCV-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)N(S(=O)(=O)C)S(=O)(=O)C)O

Origin of Product

United States

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